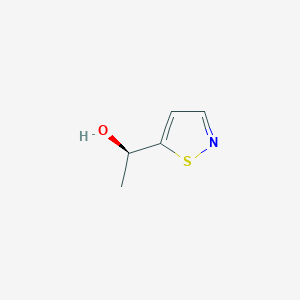

(1R)-1-(1,2-Thiazol-5-yl)ethanol

Description

Properties

IUPAC Name |

(1R)-1-(1,2-thiazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5-2-3-6-8-5/h2-4,7H,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQOBJBPEDHKFL-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=NS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241107-61-7 | |

| Record name | (1R)-1-(1,2-thiazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(1,2-Thiazol-5-yl)ethanol typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the ethanol group. One common method includes the reduction of (1R)-1-(1,2-Thiazol-5-yl)ethanone using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(1,2-Thiazol-5-yl)ethanol undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield (1R)-1-(1,2-Thiazol-5-yl)ethane using strong reducing agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: (1R)-1-(1,2-Thiazol-5-yl)ethanone.

Reduction: (1R)-1-(1,2-Thiazol-5-yl)ethane.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: (1R)-1-(1,2-Thiazol-5-yl)ethanol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and metabolic pathways .

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being explored for its anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (1R)-1-(1,2-Thiazol-5-yl)ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activities by binding to active sites or allosteric sites, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Effects

Thiazole vs. Tetrazole vs. Imidazole Derivatives

The heterocyclic moiety significantly influences physicochemical and biological properties:

- Thiazole (S/N-containing): Enhances lipophilicity and π-π stacking interactions.

- Tetrazole (N-rich) : High polarity and hydrogen-bonding capacity, often improving aqueous solubility. Used in bioisosteric replacements for carboxylic acids .

- Imidazole (N-containing) : Basic nitrogen enables protonation at physiological pH, affecting bioavailability. Common in antimicrobial agents (e.g., nitroimidazoles in ) .

Table 1: Key Properties of Heterocyclic Ethanol Derivatives

*APIs: Active Pharmaceutical Ingredients

Stereochemical Considerations

- The R-configuration in this compound is critical for enantioselective interactions, similar to the stereospecific Mannich bases in , where optical activity ([α]D = +10.0°) was confirmed via polarimetry .

Research Findings and Implications

- Biological Activity: Thiazole-containing ethanols may target neurological receptors (e.g., mGluR5) due to structural parallels with tetrazole-based antagonists in .

- Thermal Stability : Thiazole derivatives typically exhibit higher thermal stability than tetrazoles, as seen in analogs with melting points >170°C (e.g., Mannich base in at 175–176°C) .

Q & A

What are the common synthetic routes for preparing (1R)-1-(1,2-Thiazol-5-yl)ethanol, and how can reaction conditions be optimized for higher enantiomeric purity?

Basic Research Question

Synthesis of this compound typically involves nucleophilic substitution or catalytic asymmetric reduction. For example, thiazole precursors (e.g., 5-bromo-1,2-thiazole) can undergo substitution with a chiral ethanol derivative under basic conditions. Asymmetric reduction of a ketone intermediate (e.g., 1-(1,2-thiazol-5-yl)ethanone) using chiral catalysts like BINAP-Ru complexes can yield the (R)-enantiomer. Optimization includes:

- Temperature control : Low temperatures (−78°C to 0°C) minimize racemization .

- Catalyst loading : 1–5 mol% chiral catalysts enhance enantioselectivity .

- pH adjustment : Neutral to slightly acidic conditions stabilize intermediates .

Key validation : Monitor reaction progress via TLC and confirm enantiomeric excess (ee) using chiral HPLC .

How can the structural configuration and enantiomeric excess of this compound be confirmed using spectroscopic and chromatographic methods?

Basic Research Question

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR identify thiazole ring protons (δ 7.5–8.5 ppm) and the chiral ethanol moiety (δ 1.2–1.5 ppm for CH, δ 4.0–4.5 ppm for -OH) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] = 158.04 for CHNOS) .

- X-ray crystallography : Resolves absolute configuration (R) via heavy atom coordinates .

For ee determination: - Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .

- Polarimetry : Compare specific rotation ([α]) with literature values for (R)-enantiomers .

What strategies are effective for functionalizing the thiazole ring or ethanol moiety in this compound to enhance its bioactivity?

Advanced Research Question

Functionalization strategies include:

- Thiazole ring modifications :

- Ethanol moiety derivatization :

How do discrepancies in reported synthetic yields of this compound derivatives arise, and what experimental variables should be controlled to ensure reproducibility?

Advanced Research Question

Yield variations stem from:

- Reagent purity : Impurities in chiral catalysts (e.g., Ru-BINAP) reduce enantioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may cause side reactions at high temperatures .

- Workup protocols : Inadequate quenching of reactive intermediates (e.g., Grignard reagents) lowers isolated yields .

Reproducibility checklist : - Standardize reaction scales (e.g., 1–10 mmol) and stirring rates.

- Use anhydrous solvents and inert atmospheres for moisture-sensitive steps .

- Validate purity via H NMR integration and LC-MS before publication .

What computational methods are suitable for predicting the reactivity and stereoelectronic properties of this compound?

Advanced Research Question

Computational approaches include:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Conformational analysis : Identify low-energy conformers via Monte Carlo simulations to guide crystallization trials .

Software tools : Gaussian 16 (DFT), PyMOL (docking), and Mercury (crystallography) .

How can researchers address solubility challenges when formulating this compound for in vitro bioassays?

Basic Research Question

Strategies to improve solubility:

- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) for cell-based assays .

- Salt formation : React with HCl to generate hydrochloride salts, enhancing aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Validation : Measure solubility via UV-Vis spectroscopy at λmax (e.g., 270 nm for thiazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.